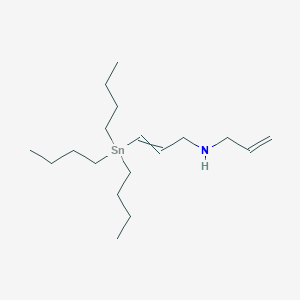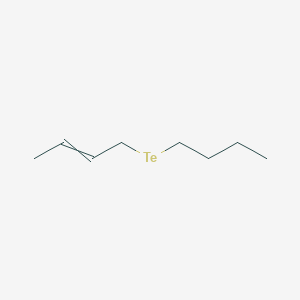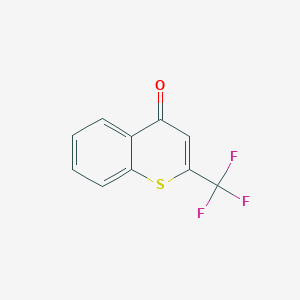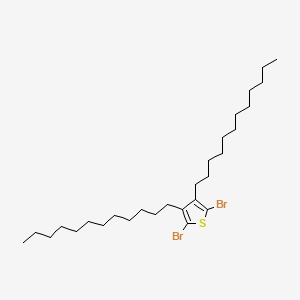
Nonyl 5-chloropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a nonyl (nine-carbon) alkyl chain attached to a pyrazine ring, with a carboxylate group at position 2 and a chlorine atom at position 5.
Nonyl 5-chloropyrazine-2-carboxylate: is a chemical compound with the molecular formula CHClNO. It belongs to the class of pyrazine derivatives.
Méthodes De Préparation
Synthetic Routes: The synthesis of nonyl 5-chloropyrazine-2-carboxylate involves various methods. One common approach is the reaction between nonylamine and 5-chloropyrazine-2-carboxylic acid under appropriate conditions.
Industrial Production: While specific industrial production methods are proprietary, large-scale synthesis likely employs efficient and cost-effective routes.
Analyse Des Réactions Chimiques
Reactivity: Nonyl 5-chloropyrazine-2-carboxylate can undergo several types of reactions
Common Reagents and Conditions: Reactions typically involve base-catalyzed or acid-catalyzed processes. Specific reagents and conditions depend on the desired transformation.
Major Products: The primary products include various substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for designing novel materials, such as liquid crystals or functional polymers.
Biology and Medicine: Researchers explore its potential as a bioactive compound, studying its interactions with biological targets.
Industry: Applications range from agrochemicals to pharmaceutical intermediates.
Mécanisme D'action
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise pathways affected by nonyl 5-chloropyrazine-2-carboxylate.
Comparaison Avec Des Composés Similaires
Uniqueness: Nonyl 5-chloropyrazine-2-carboxylate’s unique combination of alkyl chain length, chlorine substitution, and pyrazine core distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as alkyl-substituted pyrazines, share structural features but differ in substituents and properties.
Propriétés
Numéro CAS |
169335-45-9 |
|---|---|
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
nonyl 5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C14H21ClN2O2/c1-2-3-4-5-6-7-8-9-19-14(18)12-10-17-13(15)11-16-12/h10-11H,2-9H2,1H3 |
Clé InChI |
FWCNZZHMKBQNLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CN=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)

![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)


![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)



